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Compound of Interest

Compound Name: 2-Pentadecyl-1,3-dioxolane

Cat. No.: B14174321

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)
of 2-alkyl-1,3-dioxolanes, focusing on their diverse biological activities. The information
presented herein is curated from peer-reviewed scientific literature to facilitate a deeper
understanding of how structural modifications of the 2-alkyl-1,3-dioxolane scaffold influence
their therapeutic potential as muscarinic receptor antagonists, antimicrobial agents, and
multidrug resistance modulators.

Muscarinic Receptor Antagonism

The 1,3-dioxolane moiety is a key structural feature in a number of potent muscarinic
acetylcholine receptor (MAChR) antagonists. The nature of the substituents on the dioxolane
ring plays a crucial role in determining both the affinity and selectivity of these compounds for
the different muscarinic receptor subtypes (M1, M2, and M3).

Structure-Activity Relationship Summary:

» Cationic Head: Modifications of the quaternary and tertiary nitrogen of the cationic head
group significantly affect both affinity and selectivity. For instance, compounds bearing an
ethyl substituent on the nitrogen tend to show improved affinity for all three receptor
subtypes (M1, M2, and M3), while those with a phenethyl substituent exhibit greater
selectivity for the M3 subtype.[1]
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» Stereochemistry: The stereochemistry at the chiral centers of the dioxolane ring and any
adjacent carbons is critical for activity. For example, in a series of 2,2-diphenyl-[1][2]dioxolan-
4-ylmethyl-dimethylamine analogs, methylation at the carbon adjacent to the nitrogen,
depending on the stereochemistry, can increase antagonist potency to a similar extent as
nitrogen quaternization.

e Bivalent Ligands: Linking two 2,2-diphenyl-[1][2]-dioxolan-4-ylmethyl-dimethylamine
methiodide units with a spacer can modulate affinity and selectivity, suggesting that the
pharmacophore binding sites are organized differently in each receptor subtype.[2]

o _ . ini

R Group on Receptor o L
Compound . Affinity (pA2) Selectivity
Nitrogen Subtype
Reference
Methyl M1, M2, M3 - Non-selective
Compound
o Improved affinity
Analog 1 Ethyl M1, M2, M3 Increased affinity
across subtypes
More selective
Analog 2 Phenethyl M3 -

for M3

Note: This table is a qualitative summary based on the provided search results. Specific pA2
values for a systematic series of 2-alkyl-1,3-dioxolanes were not available in a single
comparable table.

Signaling Pathway of Muscarinic Acetylcholine
Receptors
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Caption: Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action
of 2-alkyl-1,3-dioxolanes.

Antimicrobial and Antifungal Activity

Certain derivatives of 2-alkyl-1,3-dioxolanes have demonstrated significant potential as
antimicrobial and antifungal agents. Their activity is highly dependent on the nature and
position of substituents on the dioxolane ring.

Structure-Activity Relationship Summary:

o General Activity: Many 2-substituted-1,3-dioxolanes exhibit broad-spectrum activity against
Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and
Enterococcus faecalis, as well as the fungus Candida albicans.[3] Activity against Gram-
negative bacteria is more variable.

o Substituent Effects: The presence of specific substituents can enhance antimicrobial
potency. For instance, compounds with ether or ester groups at the 3 and 4 positions of the
dioxolane ring have shown significant bactericidal and fungicidal activities.
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» Hydrophilic-Hydrophobic Balance: The antimicrobial activity of these compounds is also
influenced by their hydrophilic-hydrophobic balance, which can be modulated by the alkyl
substituents.

Quantitative Data: Minimum Inhibitory Concentrations

(MIC)
Compound Substituent at C2 Target Organism MIC (pg/mL)
Derivative A - S. aureus 625-1250
Derivative B - S. epidermidis 156-1250
Derivative C - E. faecalis 625
Derivative D - P. aeruginosa 156-1250
Derivative E - C. albicans 156-1250

Note: This table presents a range of reported MIC values for different 1,3-dioxolane derivatives
against various microorganisms. A direct comparison of the effect of varying the 2-alkyl chain
length from a single study was not available.

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance
(MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
Certain 2-alkyl-1,3-dioxolane derivatives have emerged as effective modulators of MDR,
restoring the efficacy of conventional anticancer drugs.

Structure-Activity Relationship Summary:

o Core Structure: Novel 2,2-diphenyl-1,3-dioxolane derivatives have been synthesized and
shown to reverse tumor cell MDR at low concentrations.[4]

o Linker and Basic Moiety: The structure of the linker connecting the dioxolane core to a basic
moiety, as well as the nature of the basic group itself, are critical for optimizing the MDR-
modulating activity.
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e Mechanism of Action: These compounds are thought to interact with P-gp, inhibiting its drug
efflux function and thereby increasing the intracellular concentration of chemotherapeutic
agents.

Quantitative Data: IC50 Values for MDR Modulation

A specific table of IC50 values for a series of 2-alkyl-1,3-dioxolanes as MDR modulators was
not available in the provided search results. However, studies have shown that some of these
new structures exhibit better effects than established modulators like trifluoperazine.[4]
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Caption: P-glycoprotein-mediated drug efflux and its inhibition by 2-alkyl-1,3-dioxolane
modulators.

Experimental Protocols
Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 2-
alkyl-1,3-dioxolane derivatives for muscarinic receptors.

Materials:

o Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or
HEK cells).

« Radiolabeled ligand (e.qg., [3H]-N-methylscopolamine, [2H]-NMS).

e Unlabeled 2-alkyl-1,3-dioxolane test compounds.

e Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgClz, 1 mM EDTA, pH 7.4).
e Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

o 96-well filter plates.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

o Prepare serial dilutions of the 2-alkyl-1,3-dioxolane test compounds in assay buffer.

e In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, the cell
membrane preparation, and varying concentrations of the test compound.

« Include control wells for total binding (radioligand and membranes only) and non-specific
binding (radioligand, membranes, and a high concentration of a known muscarinic
antagonist like atropine).
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 Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90
minutes).

o Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-
cold wash buffer to remove unbound radioligand.

» Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a
liquid scintillation counter.

o Calculate the Ki values for the test compounds from the IC50 values obtained from the
competition curves.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of 2-alkyl-1,3-
dioxolane derivatives against bacteria and fungi.

Materials:

» 96-well microtiter plates.

e Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

o Standardized microbial inoculum (e.g., 0.5 McFarland standard).

o 2-alkyl-1,3-dioxolane test compounds dissolved in a suitable solvent (e.g., DMSO).
» Positive control antibiotic/antifungal.

e Negative control (broth and solvent).

Procedure:

» Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of
a 96-well plate.

 Inoculate each well with the standardized microbial suspension.

« Include positive and negative control wells.
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 Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-
24 hours.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
visible growth of the microorganism.

MTT Assay for Cytotoxicity and MDR Modulation

The MTT assay is a colorimetric assay to assess cell viability and can be adapted to evaluate
the ability of 2-alkyl-1,3-dioxolanes to modulate multidrug resistance.

Materials:

e Cancer cell line (e.g., a P-gp overexpressing cell line and its parental sensitive counterpart).
e 96-well cell culture plates.

 Cell culture medium.

o 2-alkyl-1,3-dioxolane test compounds.

» A chemotherapeutic agent that is a P-gp substrate (e.g., doxorubicin).

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI).

e Microplate reader.

Procedure:

e Seed the cells in 96-well plates and allow them to adhere overnight.

o For cytotoxicity assessment, treat the cells with various concentrations of the 2-alkyl-1,3-
dioxolane derivatives alone.

o For MDR modulation, treat the P-gp overexpressing cells with a fixed concentration of the
chemotherapeutic agent in the presence of varying concentrations of the 2-alkyl-1,3-
dioxolane derivatives.
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« Include appropriate controls (untreated cells, cells treated with the chemotherapeutic agent
alone, cells treated with the solvent).

 Incubate the plates for a specified period (e.g., 48-72 hours).

e Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of
formazan crystals by viable cells.

* Remove the medium and dissolve the formazan crystals in the solubilization buffer.
o Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

o Cell viability is proportional to the absorbance. The ability of the dioxolane derivatives to
restore the cytotoxicity of the chemotherapeutic agent in the resistant cell line indicates their
MDR modulating activity.

Experimental Workflow for SAR Studies
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Caption: A generalized experimental workflow for the structure-activity relationship (SAR)
studies of 2-alkyl-1,3-dioxolanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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